REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1B(O)O.[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([C:28](SC2C=CC=CC=2C)=[O:29])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16]>COCCOC.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].S1C=CC=C1C([O-])=O.[Cu+]>[C:15]([O:19][C:20]([N:22]1[CH2:27][CH2:26][CH:25]([C:28](=[O:29])[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[O:3][C:2]([F:14])([F:13])[F:1])[CH2:24][CH2:23]1)=[O:21])([CH3:18])([CH3:17])[CH3:16] |f:3.4.5.6.7,8.9|
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Name
|
|
Quantity
|
0.307 g
|
Type
|
reactant
|
Smiles
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FC(OC1=C(C=CC=C1)B(O)O)(F)F
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Name
|
|
Quantity
|
0.154 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
|
Name
|
|
Quantity
|
0.426 g
|
Type
|
catalyst
|
Smiles
|
S1C(=CC=C1)C(=O)[O-].[Cu+]
|
Name
|
p-tolylsulfanylcarbonyl-piperidine-1-carboxylic acid tert-butyl ester
|
Quantity
|
0.479 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CCC(CC1)C(=O)SC1=C(C=CC=C1)C
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Name
|
|
Quantity
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15 mL
|
Type
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solvent
|
Smiles
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COCCOC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After 18 h stirring at room temperature
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while purging with N2 at room temperature
|
Type
|
ADDITION
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Details
|
the reaction mixture was diluted with ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
CUSTOM
|
Details
|
This oil was purified by silica gel column chromatography (10% ethyl acetate/heptane)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C1=C(C=CC=C1)OC(F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |